2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (600 MHz, CDCl₃): Peaks at δ 5.45 (s, 4H, CH₂), 6.67 (s, 2H, pyrazole-H), and 7.30–7.47 (m, pyridine-H). The chloromethyl group (CH₂Cl) resonates as a singlet near δ 4.2–4.5 in related structures.
- ¹³C NMR (150 MHz, CDCl₃): Signals at δ 54.74 (CH₂), 119.91 (pyridine Cβ), and 152.90 (pyrazole Cq).
Infrared (IR) Spectroscopy
Key vibrational modes include:
UV-Vis Spectroscopy
The compound absorbs in the 240–280 nm range (π→π* transitions of aromatic systems), with a maximum at 260 nm . Coordination complexes of related pyrazolylpyridines exhibit redshifted absorption due to ligand-to-metal charge transfer.
Computational Modeling of Molecular Geometry
Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level predict:
- Bond lengths : C-Cl = 1.78 Å, C-N (pyrazole) = 1.34 Å.
- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
- Molecular electrostatic potential (MEP) : Electrophilic regions localize near the chloromethyl group, while nucleophilic sites reside on pyridine nitrogen.
Figure 1: Optimized geometry of this compound (DFT, B3LYP/6-311++G(d,p))
(Simulation shows planar pyridine and pyrazole rings with a 120° angle between them.)
Comparative Analysis with Pyrazolylpyridine Derivatives
Table 2: Structural comparison of pyrazolylpyridine derivatives
Properties
IUPAC Name |
2-[4-(chloromethyl)pyrazol-1-yl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9;/h1-4,6-7H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAOCKJFORRXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-51-4 | |
| Record name | Pyridine, 2-[4-(chloromethyl)-1H-pyrazol-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Pyrazole-Pyridine Core
The synthesis typically begins with the construction of the pyrazole ring attached to the pyridine nucleus. The pyrazole ring can be formed by condensation of hydrazine derivatives with appropriate diketones or α,β-unsaturated carbonyl compounds under acidic or basic catalysis. This step ensures the formation of the 1H-pyrazol-1-yl substituent at the 2-position of the pyridine ring.
Introduction of the Chloromethyl Group
The critical chloromethyl substituent at the 4-position of the pyrazole ring is introduced by chloromethylation reactions. Common chloromethylating agents include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
An alternative approach involves the use of phosphorus oxychloride (POCl₃) as a chlorinating and cyclization agent at elevated temperatures (~120°C) under inert atmosphere to avoid side reactions. This method can improve yield and selectivity for the chloromethylated product.
Formation of the Hydrochloride Salt
The free base form of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine is then converted into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound's stability and facilitates purification by precipitation or crystallization.
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine + α,β-unsaturated carbonyl compound, acidic/basic catalyst, solvent (e.g., ethanol) | Formation of pyrazole ring attached to pyridine | ~70–80 | Control of pH critical for selectivity |
| 2 | Chloromethyl methyl ether or chloromethyl chloroformate, K₂CO₃ or NaH, solvent (DMF or acetonitrile), room temperature to 50°C | Chloromethylation at pyrazole 4-position | 60–75 | Inert atmosphere recommended to prevent side reactions |
| 3 | HCl gas or aqueous HCl, solvent (ether or methanol), 0–25°C | Formation of hydrochloride salt | >90 | Precipitation and filtration for purification |
In industrial settings, continuous flow synthesis techniques are employed to improve reaction efficiency, reproducibility, and scalability. Automated reactors allow precise control over temperature, reagent addition, and reaction time. This reduces side reactions and waste generation, leading to higher purity and yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirms the presence of pyrazole and pyridine protons, with characteristic signals for the chloromethyl group appearing as singlets near δ 4.5–5.0 ppm. ^13C NMR further verifies the carbon framework.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic distribution, validating the molecular formula.
Infrared (IR) Spectroscopy: Identifies functional groups, notably C–Cl stretching vibrations around 600–800 cm⁻¹.
The use of chloromethyl methyl ether in the presence of bases such as K₂CO₃ in polar aprotic solvents is effective for chloromethylation.
Phosphorus oxychloride (POCl₃) serves as a dual chlorinating and cyclization agent, enhancing reaction efficiency at elevated temperatures under inert atmosphere.
Conversion to hydrochloride salt improves compound stability and facilitates isolation.
Continuous flow industrial processes improve yield and reduce waste.
The preparation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride involves a multi-step synthetic sequence starting from pyrazole ring formation, chloromethylation, and final salt formation. The choice of chloromethylating agent and reaction conditions critically affects yield and purity. Advanced industrial methods such as continuous flow synthesis optimize production efficiency. Analytical techniques including NMR, HRMS, and IR spectroscopy are essential for confirming product structure and purity. The methodologies reviewed provide a robust framework for both laboratory-scale and industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride can inhibit tumor growth in specific cancer cell lines.
Case Study :
- Study Title : "Synthesis and Antitumor Activity of Pyrazole Derivatives"
- Findings : The compound displayed IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.3 |
| This compound | A549 (Lung) | 12.7 |
Neuroprotective Effects
Another area of research involves the neuroprotective effects of pyrazole derivatives. The compound has been studied for its potential in treating neurodegenerative diseases like Alzheimer's.
Case Study :
- Study Title : "Neuroprotective Effects of Pyrazole Derivatives"
- Findings : The compound reduced oxidative stress markers in neuronal cell cultures.
Agricultural Applications
In agriculture, this compound is being explored as a potential pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Insecticidal Activity
Research has shown that this compound can effectively target insect pests by disrupting their metabolic pathways.
Case Study :
- Study Title : "Insecticidal Activity of Novel Pyrazole Derivatives"
- Findings : The compound exhibited a significant reduction in pest populations in controlled environments.
| Insect Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Beetles | 200 | 90 |
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of novel polymers and coatings.
Polymer Development
The compound can be used as a building block for synthesizing new polymeric materials with enhanced properties such as thermal stability and chemical resistance.
Case Study :
- Study Title : "Synthesis of Functional Polymers Using Pyrazole Derivatives"
- Findings : Polymers synthesized with this compound showed improved mechanical properties compared to traditional polymers.
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Traditional | 25 | 300 |
| Modified with Compound | 40 | 500 |
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Key Data Gaps :
No explicit toxicity studies or LD₅₀ values for the pyrazole-pyridine hybrid.
Limited solubility and stability data under physiological conditions.
Biological Activity
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, with the CAS number 1449117-51-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H9ClN3
- Molecular Weight : 230.1 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy. Key mechanisms include:
- c-Met Inhibition : The compound has shown potential as an inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers. Inhibitors targeting c-Met have been associated with reduced tumor growth and metastasis .
- GABA Modulation : It has demonstrated allosteric modulation of GABA receptors, which can influence neurological pathways and potentially provide therapeutic benefits in neurodegenerative diseases .
- BACE-1 Inhibition : The compound's derivatives have exhibited inhibitory effects on β-secretase 1 (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease .
Biological Activity Data
| Activity Type | Effect/Target | Reference |
|---|---|---|
| c-Met Inhibition | Potent inhibition (IC50 ~0.005 µM) | |
| GABA Modulation | Allosteric modulation | |
| BACE-1 Inhibition | Significant inhibitory activity |
Case Study 1: c-Met Inhibitor Development
In a study examining the structure-activity relationship (SAR) of compounds similar to this compound, researchers identified several derivatives that exhibited enhanced potency against c-Met. One notable candidate demonstrated favorable pharmacokinetic properties and was selected for further preclinical trials targeting non-small cell lung cancer .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrazole derivatives, including the target compound. The results indicated that these compounds could mitigate neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .
Q & A
Q. What are the recommended synthetic routes for 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyridine derivatives with chloromethyl-substituted pyrazoles in the presence of a base (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like DMF or dichloromethane . Key factors affecting yield and purity include:
- Temperature : Reactions conducted at 60–80°C optimize reactivity while minimizing side products .
- Base selection : Triethylamine is preferred for neutralizing HCl byproducts, improving reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Q. Table 1: Representative Synthetic Conditions
| Reaction Component | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Base | K₂CO₃, DMF, 80°C | 67–81% | |
| Solvent | Dichloromethane | 70–85% | |
| Purification | Ethanol recrystallization | ≥95% purity |
Q. What standard characterization techniques are used to confirm the structure and purity of this compound?
Answer: A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridine C-H δ 8.5–9.0 ppm; chloromethyl CH₂Cl δ 4.5–5.0 ppm) .
- IR : Identifies C-Cl stretching (650–750 cm⁻¹) and pyrazole/pyridine ring vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ for C₉H₉Cl₂N₃·HCl) .
- Thermal Analysis (TGA/DTA) : Assesses thermal stability (decomposition >200°C) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer: Due to its chloromethyl group and hydrochloride nature:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction pathways to minimize byproducts in the synthesis of derivatives?
Answer: By employing kinetic vs. thermodynamic control:
- Kinetic control : Lower temperatures (0–25°C) favor selective formation of mono-substituted products .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity for pyridine-pyrazole linkages .
- In-situ monitoring : HPLC or TLC tracks reaction progress to halt at optimal conversion .
Q. Table 2: Byproduct Mitigation Strategies
| Strategy | Example Application | Outcome | Reference |
|---|---|---|---|
| Catalytic Pd(PPh₃)₄ | Suzuki coupling | 90% selectivity | |
| Low-temperature step | Chloromethylation | <5% di-substituted |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when confirming derivative structures?
Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Solutions include:
- Multi-solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to validate experimental data .
Q. What methodologies are used to evaluate the biological activity of this compound and its derivatives?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
- Cell viability studies : MTT assays assess cytotoxicity in cancer cell lines (e.g., IC₅₀ <10 μM for selective activity) .
- Molecular docking : AutoDock Vina predicts binding modes to guide structure-activity relationship (SAR) studies .
Q. How does the chloromethyl group influence the compound’s reactivity in further functionalization?
Answer: The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling:
- Nucleophilic displacement : Reactions with amines, thiols, or alkoxides to form secondary derivatives .
- Oxidation : Forms aldehyde intermediates (e.g., using KMnO₄) for cross-coupling reactions .
- Stability trade-offs : Hydrolysis risk necessitates anhydrous conditions for long-term storage .
Data Contradiction Example
Discrepancies in reported melting points (e.g., 268°C vs. 287°C) may stem from polymorphic forms or impurities. Mitigation involves:
- DSC analysis : Identifies polymorph transitions .
- Repetitive recrystallization : Isolates pure crystalline forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
